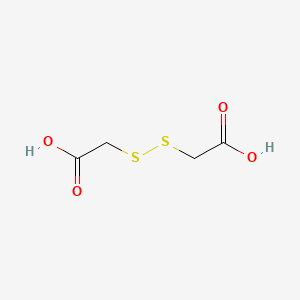

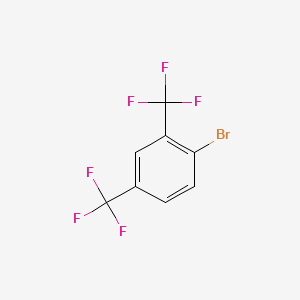

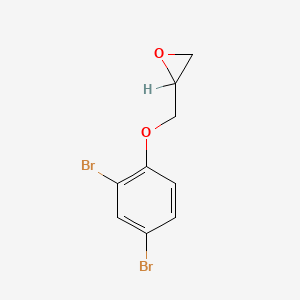

![molecular formula C14H9ClF3NO3 B1265847 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 74274-36-5](/img/structure/B1265847.png)

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid involves multiple steps, including bromination, diazo reactions, and hydrolysis. A notable method involves starting with amino benzoic acid and proceeding through a three-step reaction sequence to achieve the desired product. This synthesis approach is characterized by specific conditions affecting the yield, such as the concentration of sulfuric acid and sodium nitrite, and the temperature during the synthetic process. Optimized conditions can achieve a high yield and purity (Feng Yu-chuan, 2012)(Feng Yu-chuan, 2012).

Molecular Structure Analysis

Structural characterization of similar compounds involves various spectroscopic techniques like NMR, UV-VIS, and IR, alongside theoretical optimization methods such as density functional theory (DFT). These studies reveal insights into the molecular geometries, tautomeric forms, and the effect of solvent composition on the molecular structure (T. Baul et al., 2009)(T. Baul et al., 2009).

Chemical Reactions and Properties

Research into related compounds shows a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are dependent on the solvent and pH. These reactions are crucial for understanding the chemical behavior and potential reactivity of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid in different environments (T. Baul et al., 2009)(T. Baul et al., 2009).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, such as solubility, melting points, and photophysical characteristics, are influenced by the molecular structure and substituents. These properties are essential for predicting the behavior of the compound under various physical conditions and for applications in material science (D. Yin et al., 2005)(D. Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are pivotal for understanding the compound's potential uses and reactions. Studies on related compounds provide insights into reaction mechanisms, potential for substitution reactions, and stability under oxidative conditions, which are vital for chemical synthesis and application development (V. S. Vasin et al., 2013)(V. S. Vasin et al., 2013).

Aplicaciones Científicas De Investigación

1. EP1 Receptor Selective Antagonists

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid derivatives have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. These compounds have been modified to exhibit optimized antagonist activity and some demonstrate in vivo antagonist activity (Naganawa et al., 2006).

2. Development of Novel Fluorescence Probes

This compound has been instrumental in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS). These probes have been applied in biological and chemical applications to study the roles of hROS (Setsukinai et al., 2003).

3. Synthesis of AB-type Monomers for Polybenzimidazoles

It has been used in the synthesis of new AB-type monomers for polybenzimidazoles, which are significant in material science and engineering (Begunov & Valyaeva, 2015).

4. Antibacterial Agent Synthesis

This chemical structure is a component in the synthesis of new biologically active molecules with potential antibacterial properties (Holla et al., 2003).

5. Synthesis of Sulfonated Nanofiltration Membranes

The compound contributes to the synthesis of sulfonated aromatic diamine monomers used in creating thin-film composite nanofiltration membranes for water treatment and dye solution treatment (Liu et al., 2012).

6. Synthesis of Fluorinated Sulfones and Benzothiazines

It plays a role in the synthesis of fluorinated sulfones and benzothiazines, which have applications in pharmaceuticals and chemical research (Thomas et al., 2003).

7. Preparation of Thermally Stable Polyimides

The compound is used in preparing thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines, relevant in materials science (Bu et al., 2011).

8. Preparation of Liquid Crystal Trimers

It is involved in synthesizing non-symmetric linear liquid crystalline trimers, which have applications in advanced material technologies (Henderson & Imrie, 2005).

9. Synthesis of Supramolecular Organic Salts

This compound aids in the synthesis of supramolecular organic salts, which have a range of applications in materials science and chemistry (Jin et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-10-5-7(14(16,17)18)1-4-12(10)22-8-2-3-11(19)9(6-8)13(20)21/h1-6H,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOSAFHXVGRRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225283 | |

| Record name | 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

CAS RN |

74274-36-5 | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074274365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)